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Occludin, a key transmembrane protein of the tight junction (TJ), plays a critical role in

regulating epithelial and endothelial barrier function.[1][2] Alternative splicing of the occludin

gene generates several protein isoforms with distinct structural and functional characteristics.

Understanding the functional differences between these splice isoforms is crucial for

elucidating the complex regulation of tight junction permeability and for the development of

novel therapeutic strategies targeting barrier dysfunction in various diseases.

This guide provides a comprehensive comparison of the known functional differences between

major occludin splice isoforms, supported by experimental data.

Comparison of Occludin Splice Isoform Functions
The following tables summarize the known structural and functional differences between wild-

type occludin and its major splice isoforms.

Table 1: Structural and Localization Differences of Occludin Splice Isoforms

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1165819?utm_src=pdf-interest
https://journals.biologists.com/jcs/article/115/15/3171/26741/Occludin-TM4-an-isoform-of-the-tight-junction
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255790/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoform
Structural
Alteration

Cellular
Localization

Reference

Occludin (Wild-Type)

Full-length protein

with four

transmembrane

domains.

Tight Junctions [1][2]

Occludin 1B

Contains a 193-base

pair insertion leading

to a unique 56-amino

acid N-terminal

sequence.

Co-localizes with wild-

type occludin at tight

junctions.

[3][4]

Occludin TM4(-)

Deletion of exon 4,

resulting in the loss of

the fourth

transmembrane

domain and an

externalized C-

terminus.

Does not co-localize

with ZO-1 at the tight

junction.[2] Weak,

discontinuous staining

at the periphery of

subconfluent cells.[1]

[1][2]

Occludin (Types I-IV)

Four differentially

spliced mRNA

transcripts identified in

human epithelial

tissues. Type II is

identical to the TM4(-)

isoform.

Type II/TM4(-) shows

altered subcellular

distribution and loss of

co-localization with

ZO-1.

[2][5]

OccΔE9 Deletion of exon 9. Cytoplasmic. [6]

MARVELD3 (Isoforms

1 & 2)

Belongs to the

occludin family,

containing a MARVEL

domain. Two splice

variants with different

C-terminal domains.

Co-localizes with

occludin at tight

junctions.

[7][8]
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Table 2: Functional Effects of Occludin Splice Isoforms on Tight Junction Barrier Properties

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoform

Effect on
Transepithelial
Electrical
Resistance (TER)

Effect on
Paracellular
Permeability

Reference

Occludin (Wild-Type)

Overexpression can

increase TER.[2]

Knockdown can

decrease TER.[9]

Regulates the

paracellular flux of

macromolecules.[7]

[10] Knockdown

increases permeability

to urea, mannitol,

inulin, and dextran.[7]

[10]

[2][7][9][10]

Occludin 1B

Not quantitatively

reported. The

existence of this

isoform may explain

discrepancies in the

literature regarding

the effect of occludin

overexpression on

TER and paracellular

flux.[3]

Not quantitatively

reported.
[3]

Occludin TM4(-)

Not quantitatively

reported. The altered

structure suggests a

potential impact on

barrier function.

Not quantitatively

reported. The

externalized C-

terminus likely alters

its interaction with ZO-

1, which is crucial for

TJ integrity.[2]

[1][2]

Occludin (Types I-IV) Not quantitatively

reported for all

isoforms. Type II

(TM4(-)) is expected

to impact barrier

Not quantitatively

reported for all

isoforms.

[2][5]
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function due to its

mislocalization.

OccΔE9

Not reported. Its

primary described

roles are in apoptosis

and cell invasion.

Not reported. [6]

MARVELD3

Depletion in Caco-2

cells results in

increased TER.

Depletion does not

affect permeability to

fluorescent dextran

tracers.[7] May have a

role in regulating ion

conductance.

[7]

Signaling Pathways Involving Occludin Splice
Isoforms
Different occludin isoforms can participate in distinct signaling pathways, thereby influencing a

range of cellular processes beyond simple barrier function.

MARVELD3 and the MEKK1-JNK Signaling Pathway
MARVELD3 has been shown to be a dynamic regulator of the MEKK1-c-Jun NH2-terminal

kinase (JNK) pathway.[1][11] By recruiting MEKK1 to the tight junctions, MARVELD3 leads to

the downregulation of JNK phosphorylation.[1][11] This, in turn, inhibits JNK-regulated

transcriptional mechanisms, ultimately restricting cell migration and proliferation.[1][11]
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MARVELD3 regulation of the MEKK1-JNK pathway.

MARVELD3 and the Wnt/β-catenin Signaling Pathway
MARVELD3 has also been implicated in the regulation of the Wnt/β-catenin signaling pathway.

[5] It is suggested that MARVELD3 inhibits the translocation of β-catenin from the cytoplasm to

the nucleus.[5] This nuclear translocation is a key step in the activation of Wnt target genes that

promote cell proliferation and epithelial-mesenchymal transition (EMT).[5]
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MARVELD3 inhibition of the Wnt/β-catenin pathway.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Transepithelial Electrical Resistance
(TER)
TER is a widely accepted method for assessing the integrity of epithelial cell monolayers.[7]

Workflow:

Workflow for Transepithelial Electrical Resistance (TER) Measurement.

Protocol:
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Cell Culture: Plate epithelial cells on permeable filter supports (e.g., Transwell® inserts) and

culture until a confluent monolayer is formed.

Equilibration: Before measurement, ensure the cell culture plates are equilibrated to the

temperature of the measurement device (typically room temperature or 37°C).

Measurement:

Use an epithelial voltohmmeter (e.g., EVOM™) equipped with either "chopstick"

electrodes (STX2) or an EndOhm chamber.

For "chopstick" electrodes, place the shorter electrode in the apical chamber and the

longer electrode in the basolateral chamber.

Record the resistance reading.

Blank Measurement: Measure the resistance of a cell-free filter insert containing the same

medium to determine the background resistance.

Calculation:

Subtract the resistance of the blank filter from the resistance of the cell-seeded filter.

Multiply this value by the surface area of the filter to express TER in units of Ω·cm².

Paracellular Permeability (Flux) Assay
This assay measures the passage of non-metabolized, non-transported molecules of various

sizes across the epithelial monolayer.

Protocol:

Cell Culture: Grow epithelial cells to confluence on permeable filter supports.

Tracer Addition:

Wash the cell monolayers with pre-warmed buffer (e.g., PBS with calcium and

magnesium).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a known concentration of a fluorescently or radioactively labeled tracer molecule

(e.g., FITC-dextran of various molecular weights, mannitol, or inulin) to the apical

chamber.[7][10]

Add fresh buffer to the basolateral chamber.

Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).

Sample Collection: At the end of the incubation, collect samples from the basolateral

chamber.

Quantification:

Measure the concentration of the tracer in the basolateral samples using a fluorometer or

scintillation counter.

Calculate the flux of the tracer across the monolayer, typically expressed as permeability

coefficient (Papp) in cm/s.

Immunofluorescence Staining of Tight Junction Proteins
This technique is used to visualize the localization and organization of tight junction proteins

within the cell monolayer.

Protocol:

Cell Fixation:

Wash cells grown on coverslips or filter supports with PBS.

Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the

cells with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibodies to access

intracellular epitopes.

Blocking: Incubate the cells in a blocking solution (e.g., PBS with 1-5% BSA and/or serum) to

prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the

occludin isoform of interest overnight at 4°C.

Secondary Antibody Incubation:

Wash the cells to remove unbound primary antibody.

Incubate with a fluorescently labeled secondary antibody that recognizes the primary

antibody for 1-2 hours at room temperature, protected from light.

Counterstaining and Mounting:

(Optional) Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, such as the association of occludin

isoforms with other tight junction proteins like ZO-1.

Protocol:

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to

preserve protein-protein interactions.

Pre-clearing: (Optional) Incubate the cell lysate with beads (e.g., Protein A/G agarose) to

remove proteins that non-specifically bind to the beads.

Immunoprecipitation:

Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g.,

an occludin isoform).

Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein

complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample

buffer.

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the

suspected interacting "prey" protein (e.g., ZO-1).

Conclusion
The alternative splicing of occludin generates a variety of isoforms with distinct structural and

functional properties. While some isoforms, like MARVELD3, have been shown to play

significant roles in both barrier function and cellular signaling, the precise functions of others,

such as Occludin 1B and the TM4(-) variant, remain less well-defined, with a notable lack of

quantitative data on their effects on tight junction permeability. Further research is needed to

fully elucidate the specific contributions of each occludin splice isoform to the complex

regulation of epithelial and endothelial barriers in health and disease. This knowledge will be

invaluable for the development of targeted therapies for a wide range of pathological conditions

characterized by barrier dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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